Chiral Purity Differentiation: Boc-4-nitro-L-phenylalanine vs. Boc-4-nitro-D-phenylalanine
Boc-4-nitro-L-phenylalanine and its D-enantiomer exhibit opposite and quantifiably distinct optical rotation values under standardized conditions. This property enables unambiguous identity confirmation and chiral purity assessment by polarimetry or chiral HPLC . The L-isomer shows a specific rotation of +8° (c=1, MeOH), while the D-isomer exhibits -8° (c=1, MeOH) . Melting point also differs substantially: 111–113°C for the L-isomer versus 98–103°C for the D-isomer, providing an orthogonal physical property for batch verification .
| Evidence Dimension | Optical rotation and melting point |
|---|---|
| Target Compound Data | Boc-4-nitro-L-phenylalanine: [α] = +8° (c=1, MeOH); mp 111–113°C |
| Comparator Or Baseline | Boc-4-nitro-D-phenylalanine: [α] = -8° (c=1, MeOH); mp 98–103°C |
| Quantified Difference | Δ[α] = 16° magnitude difference; Δmp ≈ 10–13°C |
| Conditions | Methanol solution, c=1; solid state melting point determination at ambient pressure |
Why This Matters
Procurement of the incorrect enantiomer invalidates stereospecific experiments; these orthogonal physical constants enable rapid incoming QC verification prior to use.
